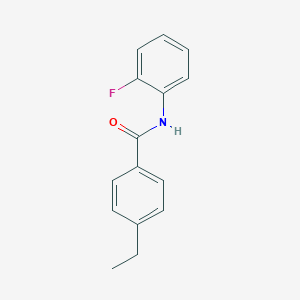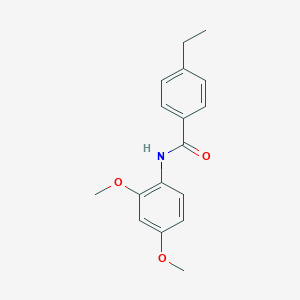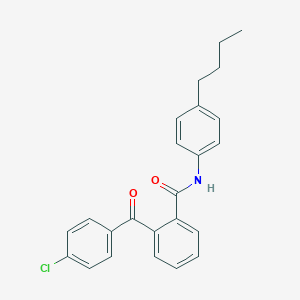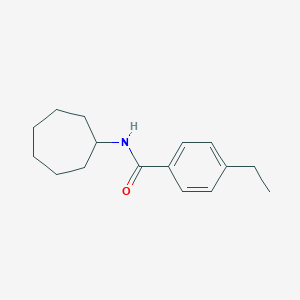
N-(3-hydroxy-4-methylphenyl)-2-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-hydroxy-4-methylphenyl)-2-(4-methoxyphenyl)acetamide, also known as HMMA-2, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HMMA-2 is a derivative of acetaminophen, a widely used analgesic drug. The synthesis of HMMA-2 involves the reaction of 3-hydroxy-4-methylacetanilide and 4-methoxyphenylboronic acid, followed by N-acylation with acetic anhydride.
Mecanismo De Acción
The mechanism of action of N-(3-hydroxy-4-methylphenyl)-2-(4-methoxyphenyl)acetamide involves inhibition of the COX enzyme. COX is an enzyme that is involved in the production of prostaglandins, which are mediators of pain and inflammation. By inhibiting COX, N-(3-hydroxy-4-methylphenyl)-2-(4-methoxyphenyl)acetamide reduces the production of prostaglandins, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects
N-(3-hydroxy-4-methylphenyl)-2-(4-methoxyphenyl)acetamide has been found to have a number of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory properties, N-(3-hydroxy-4-methylphenyl)-2-(4-methoxyphenyl)acetamide has been found to have antioxidant properties. Studies have shown that N-(3-hydroxy-4-methylphenyl)-2-(4-methoxyphenyl)acetamide can reduce oxidative stress in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(3-hydroxy-4-methylphenyl)-2-(4-methoxyphenyl)acetamide for lab experiments is its high purity and yield. The synthesis method has been optimized to yield high purity and yield of N-(3-hydroxy-4-methylphenyl)-2-(4-methoxyphenyl)acetamide. This makes it easier to conduct experiments with consistent results.
One of the limitations of N-(3-hydroxy-4-methylphenyl)-2-(4-methoxyphenyl)acetamide for lab experiments is its potential toxicity. Studies have shown that N-(3-hydroxy-4-methylphenyl)-2-(4-methoxyphenyl)acetamide can cause liver toxicity in animal models at high doses. Careful consideration should be given to the dosage and administration of N-(3-hydroxy-4-methylphenyl)-2-(4-methoxyphenyl)acetamide in lab experiments.
Direcciones Futuras
There are several future directions for research on N-(3-hydroxy-4-methylphenyl)-2-(4-methoxyphenyl)acetamide. One area of research is the development of more potent analogs of N-(3-hydroxy-4-methylphenyl)-2-(4-methoxyphenyl)acetamide. Another area of research is the development of N-(3-hydroxy-4-methylphenyl)-2-(4-methoxyphenyl)acetamide for clinical use. Clinical trials will be needed to determine the safety and efficacy of N-(3-hydroxy-4-methylphenyl)-2-(4-methoxyphenyl)acetamide in humans.
Conclusion
In conclusion, N-(3-hydroxy-4-methylphenyl)-2-(4-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method of N-(3-hydroxy-4-methylphenyl)-2-(4-methoxyphenyl)acetamide involves a multi-step process that has been optimized to yield high purity and yield of N-(3-hydroxy-4-methylphenyl)-2-(4-methoxyphenyl)acetamide. N-(3-hydroxy-4-methylphenyl)-2-(4-methoxyphenyl)acetamide has been studied extensively for its potential analgesic and anti-inflammatory properties. The mechanism of action of N-(3-hydroxy-4-methylphenyl)-2-(4-methoxyphenyl)acetamide involves inhibition of the COX enzyme. N-(3-hydroxy-4-methylphenyl)-2-(4-methoxyphenyl)acetamide has been found to have a number of biochemical and physiological effects, including antioxidant properties. One of the advantages of N-(3-hydroxy-4-methylphenyl)-2-(4-methoxyphenyl)acetamide for lab experiments is its high purity and yield, while one of the limitations is its potential toxicity. There are several future directions for research on N-(3-hydroxy-4-methylphenyl)-2-(4-methoxyphenyl)acetamide, including the development of more potent analogs and clinical trials for human use.
Métodos De Síntesis
The synthesis method of N-(3-hydroxy-4-methylphenyl)-2-(4-methoxyphenyl)acetamide involves a multi-step process. First, 3-hydroxy-4-methylacetanilide and 4-methoxyphenylboronic acid are reacted in the presence of a palladium catalyst to form the corresponding arylated product. The resulting product is then subjected to N-acylation with acetic anhydride to yield N-(3-hydroxy-4-methylphenyl)-2-(4-methoxyphenyl)acetamide. This synthesis method has been optimized to yield high purity and yield of N-(3-hydroxy-4-methylphenyl)-2-(4-methoxyphenyl)acetamide.
Aplicaciones Científicas De Investigación
N-(3-hydroxy-4-methylphenyl)-2-(4-methoxyphenyl)acetamide has been studied extensively for its potential therapeutic applications. One of the primary areas of research has been its analgesic properties. Studies have shown that N-(3-hydroxy-4-methylphenyl)-2-(4-methoxyphenyl)acetamide has a similar mechanism of action to acetaminophen, which involves inhibition of the cyclooxygenase (COX) enzyme. N-(3-hydroxy-4-methylphenyl)-2-(4-methoxyphenyl)acetamide has been found to be more effective than acetaminophen in reducing pain in animal models.
In addition to its analgesic properties, N-(3-hydroxy-4-methylphenyl)-2-(4-methoxyphenyl)acetamide has also been studied for its anti-inflammatory effects. Studies have shown that N-(3-hydroxy-4-methylphenyl)-2-(4-methoxyphenyl)acetamide can reduce inflammation in animal models of arthritis and colitis. N-(3-hydroxy-4-methylphenyl)-2-(4-methoxyphenyl)acetamide has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Propiedades
Fórmula molecular |
C16H17NO3 |
|---|---|
Peso molecular |
271.31 g/mol |
Nombre IUPAC |
N-(3-hydroxy-4-methylphenyl)-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C16H17NO3/c1-11-3-6-13(10-15(11)18)17-16(19)9-12-4-7-14(20-2)8-5-12/h3-8,10,18H,9H2,1-2H3,(H,17,19) |
Clave InChI |
FWHSYTGVSJIFLB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC)O |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-chlorobenzoyl)-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B290429.png)
![N-[4-(dimethylamino)phenyl]-4-ethylbenzamide](/img/structure/B290431.png)
![2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]propanamide](/img/structure/B290434.png)







![2-(4-chlorobenzoyl)-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290447.png)

![5-chloro-N-[3-(1-hydroxyethyl)phenyl]-2-methoxybenzamide](/img/structure/B290450.png)
